molecular formula C12H21F3N2O2 B13322623 tert-Butyl methyl((3R,5S)-5-(trifluoromethyl)piperidin-3-yl)carbamate

tert-Butyl methyl((3R,5S)-5-(trifluoromethyl)piperidin-3-yl)carbamate

Cat. No.: B13322623
M. Wt: 282.30 g/mol
InChI Key: OHTQBNLYTBLVNH-DTWKUNHWSA-N
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Description

tert-Butyl methyl((3R,5S)-5-(trifluoromethyl)piperidin-3-yl)carbamate: is a synthetic organic compound with a complex structure It features a piperidine ring substituted with a trifluoromethyl group and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl methyl((3R,5S)-5-(trifluoromethyl)piperidin-3-yl)carbamate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, introduction of the trifluoromethyl group, and the final carbamate formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl methyl((3R,5S)-5-(trifluoromethyl)piperidin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The trifluoromethyl group and carbamate functional group can participate in substitution reactions, leading to a variety of substituted products.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl methyl((3R,5S)-5-(trifluoromethyl)piperidin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound may be used to study the effects of trifluoromethyl and carbamate groups on biological systems. It can serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine: In medicine, this compound has potential applications in drug development. Its unique chemical properties may contribute to the design of new therapeutic agents with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl methyl((3R,5S)-5-(trifluoromethyl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group and carbamate functional group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    tert-Butyl methyl((3R,5S)-5-(trifluoromethyl)piperidin-3-yl)carbamate: can be compared with other piperidine derivatives, such as:

Uniqueness: The presence of the trifluoromethyl group in this compound distinguishes it from other similar compounds. This group imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H21F3N2O2

Molecular Weight

282.30 g/mol

IUPAC Name

tert-butyl N-methyl-N-[(3R,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate

InChI

InChI=1S/C12H21F3N2O2/c1-11(2,3)19-10(18)17(4)9-5-8(6-16-7-9)12(13,14)15/h8-9,16H,5-7H2,1-4H3/t8-,9+/m0/s1

InChI Key

OHTQBNLYTBLVNH-DTWKUNHWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H]1C[C@@H](CNC1)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CC(CNC1)C(F)(F)F

Origin of Product

United States

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